N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)urea
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Overview
Description
N-(4-fluorobenzyl)-N’-(3-methoxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluorobenzyl group and a methoxyphenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 4-fluorobenzylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
4-fluorobenzylamine+3-methoxyphenyl isocyanate→N-(4-fluorobenzyl)-N’-(3-methoxyphenyl)urea
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(4-fluorobenzyl)-N’-(3-methoxyphenyl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines.
Scientific Research Applications
N-(4-fluorobenzyl)-N’-(3-methoxyphenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain diseases.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: Researchers explore its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N’-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N’-(3-methoxyphenyl)urea
- N-(4-bromobenzyl)-N’-(3-methoxyphenyl)urea
- N-(4-methylbenzyl)-N’-(3-methoxyphenyl)urea
Uniqueness
N-(4-fluorobenzyl)-N’-(3-methoxyphenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-20-14-4-2-3-13(9-14)18-15(19)17-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAAUQXIHWBUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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